molecular formula C21H28O B14290387 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- CAS No. 120186-70-1

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl-

Cat. No.: B14290387
CAS No.: 120186-70-1
M. Wt: 296.4 g/mol
InChI Key: WYMABJRTSWOSIV-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- is an organic compound with a complex structure It is characterized by the presence of a cyclohexadienone ring substituted with tert-butyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a cyclohexadienone derivative with tert-butyl and phenyl substituents. The reaction conditions often include the use of strong bases and solvents such as acetonitrile or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
  • 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-

Uniqueness

Compared to similar compounds, 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- is unique due to the presence of both tert-butyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

120186-70-1

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-methyl-4-phenylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C21H28O/c1-19(2,3)16-13-21(7,15-11-9-8-10-12-15)14-17(18(16)22)20(4,5)6/h8-14H,1-7H3

InChI Key

WYMABJRTSWOSIV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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